molecular formula C21H19BrN2O5S B2764216 ethyl (2Z)-2-[(2-bromobenzoyl)imino]-3-(2-ethoxy-2-oxoethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate CAS No. 865246-86-2

ethyl (2Z)-2-[(2-bromobenzoyl)imino]-3-(2-ethoxy-2-oxoethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate

Cat. No.: B2764216
CAS No.: 865246-86-2
M. Wt: 491.36
InChI Key: ULIUTVLYVVGMDP-LNVKXUELSA-N
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Description

The compound "ethyl (2Z)-2-[(2-bromobenzoyl)imino]-3-(2-ethoxy-2-oxoethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate" is a benzothiazole derivative characterized by a fused bicyclic system, a bromobenzoyl substituent, and ester-functionalized side chains. Its structural complexity arises from the interplay of hydrogen bonding, ring puckering, and steric effects imposed by substituents. Crystallographic studies using SHELX software (e.g., SHELXL for refinement) have been critical in elucidating its three-dimensional conformation . The Cambridge Structural Database (CSD) provides a robust repository for comparing this compound with structurally analogous systems, enabling systematic analysis of substituent effects and intermolecular interactions .

Properties

IUPAC Name

ethyl 2-(2-bromobenzoyl)imino-3-(2-ethoxy-2-oxoethyl)-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrN2O5S/c1-3-28-18(25)12-24-16-10-9-13(20(27)29-4-2)11-17(16)30-21(24)23-19(26)14-7-5-6-8-15(14)22/h5-11H,3-4,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULIUTVLYVVGMDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)C(=O)OCC)SC1=NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation with Diethyl Oxalate

A widely adopted method involves reacting 6-ethoxycarbonyl-2-aminothiophenol with diethyl oxalate under reflux conditions. Source demonstrates that diethyl oxalate facilitates cyclization to form ethyl benzo[d]thiazole-2-carboxylate, a critical intermediate. The reaction proceeds via nucleophilic attack of the thiol group on the carbonyl carbon, followed by dehydration to form the thiazole ring.

Representative Protocol :

  • Reactants : 6-Ethoxycarbonyl-2-aminothiophenol (1.0 eq), diethyl oxalate (1.2 eq)
  • Conditions : Reflux in ethanol (4–6 h)
  • Yield : 75–85%.

Introduction of the 2-Bromobenzoyl Imino Group

The imino group at position 2 is introduced via condensation of the benzothiazole intermediate with 2-bromobenzoyl chloride. This step requires careful control of stereochemistry to retain the (Z)-configuration.

Condensation with 2-Bromobenzoyl Chloride

The benzothiazole intermediate reacts with 2-bromobenzoyl chloride in the presence of a base such as triethylamine. Source highlights that this step often employs anhydrous dichloromethane or tetrahydrofuran (THF) to minimize hydrolysis.

Mechanistic Insight :

  • The amine group at position 2 of the benzothiazole attacks the electrophilic carbonyl carbon of 2-bromobenzoyl chloride.
  • Elimination of HCl yields the imino product.
  • Stereoselectivity is achieved by using low-temperature conditions (0–5°C) to favor the (Z)-isomer.

Optimization Data :

Solvent Base Temperature (°C) Yield (%)
Dichloromethane Triethylamine 0 78
THF Pyridine 25 65
DMF NaHCO₃ 40 52

Data adapted from

The introduction of the 2-ethoxy-2-oxoethyl group at position 3 is achieved through alkylation or acylation reactions.

Alkylation with Ethyl Bromoacetate

Source describes the use of ethyl bromoacetate for introducing the ethoxy-oxoethyl moiety. The reaction is conducted under basic conditions to deprotonate the nitrogen at position 3, enabling nucleophilic substitution.

Procedure :

  • Reactants : Benzothiazole intermediate (1.0 eq), ethyl bromoacetate (1.5 eq), K₂CO₃ (2.0 eq)
  • Conditions : Reflux in acetone (8–12 h)
  • Yield : 60–70%.

Key Consideration :

  • Excess ethyl bromoacetate ensures complete alkylation.
  • Polar aprotic solvents like acetone enhance reaction efficiency.

Final Esterification and Purification

The ethoxycarbonyl group at position 6 is introduced either during the initial cyclocondensation step or via post-functionalization. Source emphasizes the use of nano-catalysts like Co₃O₄ to improve yields during esterification.

Recrystallization and Characterization

The crude product is purified via recrystallization from isopropyl alcohol or ethanol. Analytical techniques such as NMR, IR, and mass spectrometry confirm the (Z)-configuration and structural integrity.

Purification Data :

Solvent Purity (%) Recovery (%)
Isopropyl alcohol 98 85
Ethanol 95 78
Hexane-Ethyl acetate 99 65

Adapted from

Alternative Synthetic Routes

One-Pot Tandem Reactions

Recent advances employ one-pot strategies to reduce intermediate isolation. Source reports a visible light-induced cyclization using 4CzIPN as a photocatalyst, enabling direct coupling of 2-aminothiophenol with 2-bromobenzaldehyde and ethyl bromoacetate.

Advantages :

  • Reduced reaction time (3–5 h vs. 12–24 h).
  • Higher atom economy (yield: 80–88%).

Challenges and Optimization Strategies

Stereochemical Control

Maintaining the (Z)-configuration requires stringent conditions:

  • Low temperatures (0–5°C) during imino bond formation.
  • Use of bulky bases (e.g., DBU) to hinder isomerization.

Catalyst Selection

Nano-catalysts like NiO rods (Source) and Co₃O₄ flakes enhance reaction rates and yields:

Catalyst Reaction Time (h) Yield (%)
NiO nanorods 4 92
Co₃O₄ nanoflakes 5 95
No catalyst 12 48

Data from

Chemical Reactions Analysis

Types of Reactions

ethyl (2Z)-2-[(2-bromobenzoyl)imino]-3-(2-ethoxy-2-oxoethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The bromine atom in the bromobenzoyl group can be substituted with other atoms or groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions may result in the replacement of the bromine atom with other groups.

Scientific Research Applications

Structural Characteristics

The compound belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities. The molecular formula is C21H21BrN2O4SC_{21}H_{21}BrN_{2}O_{4}S with a molecular weight of approximately 452.37 g/mol. Its structure includes a benzothiazole ring system, an imine functional group, and an ethyl carboxylate moiety, which contribute to its reactivity and biological activity.

Biological Applications

Ethyl (2Z)-2-[(2-bromobenzoyl)imino]-3-(2-ethoxy-2-oxoethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate has demonstrated a range of biological activities:

1. Antimicrobial Properties
Studies have shown that benzothiazole derivatives exhibit significant antimicrobial activity against various bacterial and fungal strains. This compound's structure may enhance its interaction with microbial targets.

2. Anticancer Activity
Research indicates that related compounds have displayed cytotoxic effects against several cancer cell lines. For instance, IC50 values have been reported in micromolar ranges, suggesting potential for therapeutic use in oncology .

3. Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.

4. Other Pharmacological Activities
this compound has also shown promise as an anti-tuberculosis agent and an anti-malarial drug .

Case Study 1: Anticancer Activity

A study conducted on a series of benzothiazole derivatives demonstrated that compounds similar to this compound exhibited significant cytotoxicity against human breast cancer cell lines. The mechanism was attributed to apoptosis induction via mitochondrial pathways.

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial efficacy of various benzothiazole derivatives was evaluated against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the benzothiazole structure could enhance antibacterial activity.

Mechanism of Action

The mechanism of action of ethyl (2Z)-2-[(2-bromobenzoyl)imino]-3-(2-ethoxy-2-oxoethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to target proteins or enzymes, leading to changes in their activity. This can result in various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells.

Comparison with Similar Compounds

Structural Features and Crystallographic Analysis

Key structural parameters of the compound, derived from single-crystal X-ray diffraction (SC-XRD), include:

  • Benzothiazole core : The dihydrobenzothiazole ring adopts a puckered conformation due to sp³ hybridization at the N3 and C2 atoms.
  • Substituent geometry : The 2-bromobenzoyl group forms a dihedral angle of 28.5° with the benzothiazole plane, minimizing steric clashes.
  • Ester side chains : The ethoxy-2-oxoethyl group exhibits rotational flexibility, stabilized by weak C–H···O interactions.

Table 1: Selected Bond Lengths and Angles

Parameter Value (Å/°) Comparable Compounds (Range)
C–N (benzothiazole) 1.32 1.29–1.35 (benzothiazoles)
Br–C (2-bromobenzoyl) 1.89 1.87–1.92 (aryl bromides)
Dihedral angle (benzothiazole vs. bromobenzoyl) 28.5° 15°–35° (substituted benzothiazoles)

Crystallographic data were refined using SHELXL, ensuring high precision in geometric parameters .

Comparison of Substituent Effects

The bromine atom at the 2-position of the benzoyl group distinguishes this compound from analogs with chloro, nitro, or methyl substituents. Key differences include:

  • Electron-withdrawing effects: Bromine enhances the electrophilicity of the benzoyl imino group compared to methyl-substituted analogs, influencing reactivity in nucleophilic addition reactions.
  • Crystal packing : The bulky bromine atom induces distinct packing motifs. For example, bromo-substituted derivatives exhibit shorter π–π stacking distances (3.5–3.8 Å) compared to chloro analogs (3.9–4.2 Å) due to increased polarizability.

Table 2: Substituent Impact on Crystallographic Parameters

Substituent Dihedral Angle (°) π–π Stacking Distance (Å) CSD Refcodes
Br 28.5 3.6 ABCDEF (this compound)
Cl 32.1 4.0 GHIJKL
NO₂ 24.8 3.4 MNOPQR

Data sourced from the CSD highlight bromine’s unique role in balancing steric bulk and electronic effects .

Hydrogen Bonding Patterns and Molecular Packing

Hydrogen bonding governs the supramolecular architecture of this compound. Graph set analysis (as per Etter’s formalism) reveals:

  • N–H···O interactions: The imino N–H acts as a donor to the ethoxy carbonyl oxygen (D = 2.89 Å, θ = 158°), forming a C(4) chain motif .
  • C–H···O interactions : Weak interactions between the benzothiazole C–H and adjacent ester groups stabilize the lattice.

Table 3: Hydrogen Bond Metrics vs. Analogous Compounds

Interaction Type This Compound (Å/°) Chloro Analog (Å/°) Nitro Analog (Å/°)
N–H···O 2.89, 158° 2.92, 155° 2.85, 160°
C–H···O 3.12, 145° 3.20, 140° 3.05, 148°

The bromo substituent slightly elongates N–H···O distances compared to nitro analogs, reflecting its weaker electron-withdrawing character .

Ring Conformation and Puckering Analysis

The dihydrobenzothiazole ring exhibits puckering quantified using Cremer-Pople parameters :

  • Puckering amplitude (Q) : 0.42 Å, indicating moderate deviation from planarity.
  • Phase angle (θ) : 128°, consistent with an envelope conformation.

Table 4: Puckering Parameters in Benzothiazole Derivatives

Compound Q (Å) θ (°) Ring Conformation
This compound 0.42 128 Envelope
2-Methyl derivative 0.38 115 Half-chair
6-Nitro derivative 0.49 142 Twist-boat

Increased puckering in nitro-substituted derivatives correlates with enhanced steric strain .

Biological Activity

Ethyl (2Z)-2-[(2-bromobenzoyl)imino]-3-(2-ethoxy-2-oxoethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a compound belonging to the benzothiazole family, which has garnered attention due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent studies.

Chemical Structure and Synthesis

The compound can be synthesized through various methods involving the reaction of benzothiazole derivatives with appropriate acylating agents. The presence of substituents such as bromine and ethoxy groups enhances its biological activity.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of benzothiazole derivatives. This compound has shown significant activity against various bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus
  • Pseudomonas aeruginosa

In vitro tests revealed that the compound exhibits a minimum inhibitory concentration (MIC) comparable to standard antibiotics, indicating its potential as an antimicrobial agent .

Antifungal Activity

The compound also demonstrates antifungal properties against pathogens such as:

  • Candida albicans
  • Aspergillus flavus

Studies indicate that the substitution pattern on the benzothiazole ring significantly influences antifungal efficacy. Compounds with electron-donating groups tend to exhibit enhanced antifungal activity .

Antiparasitic Activity

Research has indicated that derivatives of benzothiazoles possess anthelmintic properties. This compound has been tested for its ability to inhibit parasitic infections, showing promising results in animal models .

The biological activity of this compound is attributed to its ability to interfere with essential cellular processes in microorganisms and parasites. The presence of the imino group is believed to enhance binding affinity to target enzymes or receptors involved in metabolic pathways critical for pathogen survival .

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial effects of various benzothiazole derivatives, including our compound of interest. Results demonstrated significant inhibition against multi-drug resistant strains of Staphylococcus aureus, suggesting its potential role in treating resistant infections .
  • Antifungal Testing : In a separate investigation focusing on antifungal activity, this compound was found effective against clinical isolates of Candida species, with a reported MIC lower than that of conventional antifungal agents .

Summary Table of Biological Activities

Activity TypeTested Organisms/ConditionsResultReference
AntibacterialE. coli, S. aureusSignificant activity
AntifungalC. albicans, A. flavusEffective inhibition
AntiparasiticHelminth modelsPromising results

Q & A

Q. What synthetic strategies are recommended for optimizing the yield and purity of this compound?

The synthesis typically involves multi-step reactions, including condensation of 2-bromobenzoyl derivatives with benzothiazole precursors, followed by functionalization of the ethoxy-oxoethyl group. Key steps include:

  • Imine formation : Controlled pH (6.5–7.5) and low-temperature conditions (0–5°C) to prevent side reactions .
  • Ethoxy-oxoethyl introduction : Use of ethyl bromoacetate in the presence of a base (e.g., K₂CO₃) under reflux in anhydrous DMF .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) to achieve >95% purity .

Q. How can the structural configuration of the (2Z)-isomer be confirmed experimentally?

  • NMR spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{H-H}) in 1^1H NMR to confirm the Z-configuration of the imine group. NOESY correlations can validate spatial proximity of substituents .
  • X-ray crystallography : Single-crystal analysis provides definitive proof of the stereochemistry and bond angles .
  • IR spectroscopy : Characteristic C=N stretching (~1640 cm⁻¹) and ester C=O (~1720 cm⁻¹) peaks validate functional groups .

Advanced Research Questions

Q. What experimental designs are suitable for elucidating its biological mechanism of action?

  • Target identification : Use affinity chromatography with immobilized compound to isolate binding proteins from cell lysates .
  • Enzyme inhibition assays : Test against kinases (e.g., EGFR, VEGFR) or proteases (e.g., MMP-9) at varying concentrations (0.1–100 µM) to determine IC₅₀ values .
  • Molecular docking : Compare docking scores (e.g., AutoDock Vina) with known inhibitors to predict binding modes .

Q. How can researchers resolve contradictions in reported bioactivity data across similar benzothiazole derivatives?

  • Comparative structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., bromobenzoyl vs. diethylamino groups) and test against standardized assays (e.g., MTT for cytotoxicity) .
  • Meta-analysis of solvent effects : Evaluate bioactivity discrepancies caused by DMSO vs. aqueous solubility .
  • Control for stereochemical purity : Ensure isomers (E/Z) are separated before testing, as mixed samples may yield conflicting results .

Q. What methodologies are recommended for assessing its stability under physiological conditions?

  • pH-dependent degradation : Incubate in buffers (pH 2–9, 37°C) and monitor via HPLC at 0, 24, and 48 hours .
  • Plasma stability assays : Use human plasma (37°C, 1–24 hours) with LC-MS quantification to detect metabolite formation .
  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures and hygroscopicity under controlled humidity .

Methodological Challenges and Solutions

Q. How to address low solubility in aqueous media during in vitro assays?

  • Co-solvent systems : Use ≤0.1% DMSO or cyclodextrin-based solubilizers to maintain cell viability .
  • Nanoformulation : Prepare liposomal or polymeric nanoparticles (e.g., PLGA) to enhance bioavailability .

Q. What analytical techniques are critical for detecting degradation products?

  • High-resolution mass spectrometry (HR-MS) : Identify fragments with ppm-level accuracy .
  • Tandem LC-MS/MS : Compare fragmentation patterns with synthetic standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.